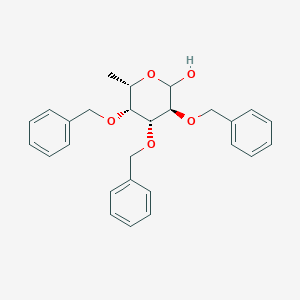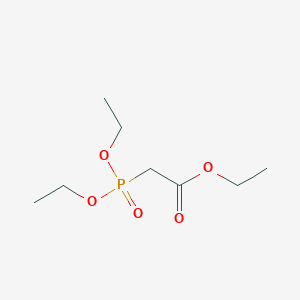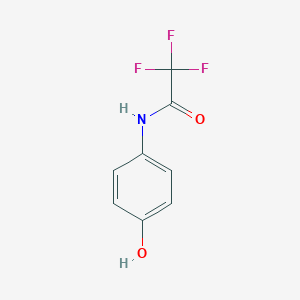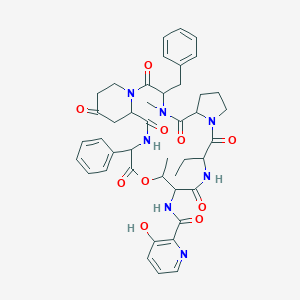
Virginiamycin S1
概要
説明
Virginiamycin S1 is a macrolide antibiotic belonging to the streptogramin B group. It is produced by various strains of the bacterium Streptomyces, including Streptomyces virginiae, Streptomyces loidensis, Streptomyces mitakaensis, Streptomyces pristina-spiralis, and Streptomyces ostreogriseus . This compound is known for its potent antibacterial properties, particularly against gram-positive organisms. It is commonly used in veterinary medicine and agriculture to promote growth in livestock and prevent infections .
科学的研究の応用
Virginiamycin S1 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the synthesis and reactivity of macrolide antibiotics.
Biology: Researchers use this compound to investigate bacterial resistance mechanisms and the interaction of antibiotics with bacterial ribosomes.
Medicine: It is explored for its potential in treating infections caused by gram-positive bacteria and as a synergistic agent in combination therapies.
Industry: this compound is utilized in the ethanol production industry to prevent microbial contamination and in animal husbandry to promote growth and prevent infections
作用機序
Target of Action
Virginiamycin S1 primarily targets the 60S ribosomal protein L37 . This protein is a component of the large subunit of the ribosome, which is responsible for protein synthesis in cells.
Mode of Action
This compound acts by inhibiting bacterial protein synthesis at the level of aminoacyl-tRNA binding and peptide bond formation . It achieves this by binding to the 50S ribosome, thereby inactivating it .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway . By inhibiting the function of the 50S ribosome, this compound prevents the formation of peptide bonds, which are crucial for the creation of proteins. This disruption in protein synthesis can lead to the death of bacterial cells, as they are unable to produce the proteins necessary for their survival .
Result of Action
The primary result of this compound’s action is the inhibition of protein synthesis in bacteria, leading to their death . This makes this compound an effective antibiotic against certain Gram-positive bacteria .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is used in the fuel ethanol industry to prevent microbial contamination . In agriculture, it is used as a growth promoter in cattle, swine, and poultry, and to prevent and treat infections . The specific conditions of these environments, such as pH, temperature, and the presence of other substances, can potentially affect the action of this compound.
生化学分析
Biochemical Properties
Virginiamycin S1 acts individually against Micrococcus aureus and Bacillus subtilis . It becomes highly effective against vancomycin and methicillin-resistant infections in humans, especially from Enterococcus faecium and Staphylococcus aureus when combined with other components . This compound is a member of the streptogramin B group of antibiotics, which bind the 50S ribosomal subunit at the peptidyl transferase center to inhibit initiation and translocation .
Cellular Effects
This compound exerts its effects on various types of cells by inhibiting bacterial protein synthesis at the level of aminoacyl-tRNA binding and peptide bond formation . It inactivates the 50S ribosome , thereby influencing cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 50S ribosomal subunit at the peptidyl transferase center, inhibiting the initiation and translocation steps of protein synthesis . This binding interaction with the ribosome leads to the inhibition of protein synthesis, thereby exerting its antibacterial effects .
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound , suggesting that its effects on cellular function may be consistent over time in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It is used as a growth promoter in cattle, swine, and poultry at doses ranging from 5 to 25 g/ton of food
Metabolic Pathways
Given its role as an antibiotic, it is likely to interact with various enzymes and cofactors involved in bacterial protein synthesis .
Transport and Distribution
Given its lipophilic nature , it is likely to be able to cross cell membranes and distribute within cells and tissues.
Subcellular Localization
The subcellular localization of this compound is likely to be in the cytoplasm, given its role in inhibiting protein synthesis at the ribosome
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Virginiamycin S1 involves complex organic reactions, typically starting from simpler macrolide structures. The process includes multiple steps of cyclization, amidation, and esterification to form the final cyclic depsipeptide structure .
Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation using high-yield strains of Streptomyces virginiae. The fermentation process is optimized by controlling pH, oxygen levels, and nutrient supply. The use of synthetic adsorbing resins during fermentation helps in the efficient recovery of this compound from the culture broth .
化学反応の分析
Types of Reactions: Virginiamycin S1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can alter the carbonyl groups in the structure.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
類似化合物との比較
Pristinamycin IIA: Another streptogramin antibiotic with a similar mechanism of action.
Quinupristin/Dalfopristin: A combination of two streptogramins used in clinical settings.
Virginiamycin M1: Often combined with Virginiamycin S1 to enhance antibacterial activity.
Uniqueness: this compound is unique due to its specific binding affinity to the bacterial ribosome and its ability to act synergistically with other antibiotics, such as Virginiamycin M1. This synergy enhances its overall antibacterial efficacy and makes it a valuable compound in both research and industrial applications .
特性
CAS番号 |
23152-29-6 |
|---|---|
分子式 |
C43H49N7O10 |
分子量 |
823.9 g/mol |
IUPAC名 |
N-[(3S,6S,12R,15S,16R,19S,22S)-3-benzyl-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide |
InChI |
InChI=1S/C43H49N7O10/c1-4-29-40(56)49-21-12-17-30(49)41(57)48(3)32(23-26-13-7-5-8-14-26)42(58)50-22-19-28(51)24-31(50)37(53)47-35(27-15-9-6-10-16-27)43(59)60-25(2)34(38(54)45-29)46-39(55)36-33(52)18-11-20-44-36/h5-11,13-16,18,20,25,29-32,34-35,52H,4,12,17,19,21-24H2,1-3H3,(H,45,54)(H,46,55)(H,47,53)/t25-,29-,30+,31+,32+,34+,35+/m1/s1 |
InChIキー |
FEPMHVLSLDOMQC-IYPFLVAKSA-N |
SMILES |
CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C |
異性体SMILES |
CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3CCC(=O)C[C@H]3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C |
正規SMILES |
CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C |
外観 |
White solid |
| 23152-29-6 | |
同義語 |
dihydrovirginiamycin S1 staphylomycin S1 virginiamycin factor S1 virginiamycin S1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

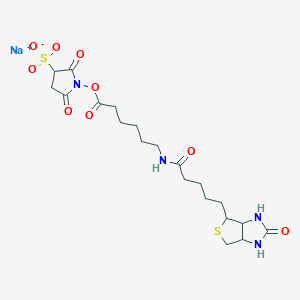
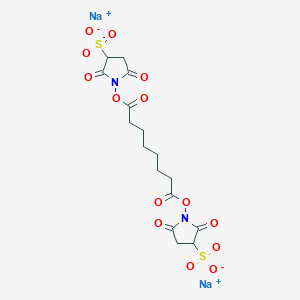
![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1-hydroxy-6-oxohexan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13902.png)
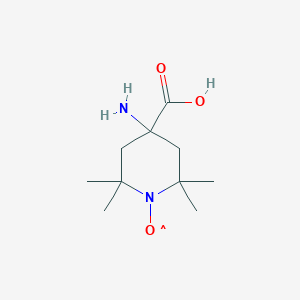

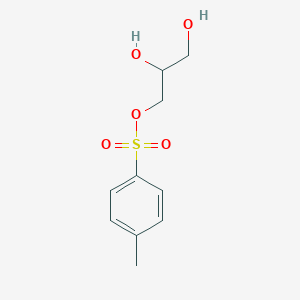
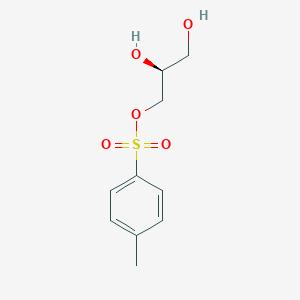
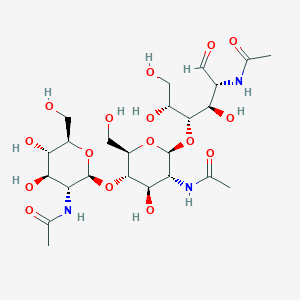

![s-Triazolo[3,4-a]phthalazine](/img/structure/B13923.png)
